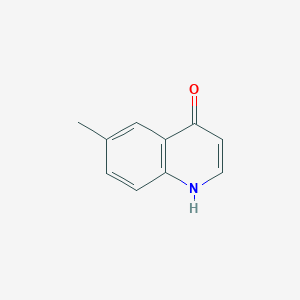

4-Hydroxy-6-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82351. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEUKNUOCWNERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292411 | |

| Record name | 4-Hydroxy-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23432-40-8 | |

| Record name | 6-Methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23432-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 82351 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023432408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23432-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23432-40-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxy-6-methylquinoline: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylquinoline, also known as 6-methyl-1H-quinolin-4-one, is a heterocyclic organic compound belonging to the quinolone family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and spectroscopic characterization of this compound, offering valuable insights for its application in research and drug development.

Chemical Properties and Structure

This compound is a solid at room temperature with a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol . Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 23432-40-8 | |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | |

| Melting Point | 271-272 °C | [1] |

| Boiling Point | 290.3 °C at 760 mmHg | [1] |

| Appearance | Solid |

Structural Elucidation and Tautomerism

A crucial aspect of the chemistry of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. For this compound, this equilibrium is between this compound and 6-methyl-1H-quinolin-4-one[2]. Spectroscopic evidence, particularly from NMR and IR, is essential in determining the predominant tautomer in different states (solid, solution) and solvent environments. Generally, the quinolone (keto) form is favored[2].

Keto-enol tautomerism of this compound.

Spectroscopic Characterization

The structural identity of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ typically shows the following signals: a singlet for the methyl protons around δ 2.40 ppm, a doublet of doublets for the proton at the 3-position around δ 5.99 ppm, a multiplet for two aromatic protons between δ 7.41-7.49 ppm, a doublet of doublets for another aromatic proton around δ 7.84 ppm, a singlet for an aromatic proton at δ 7.87 ppm, and a broad singlet for the N-H proton around δ 11.7 ppm[3]. The presence of the N-H proton signal strongly supports the predominance of the keto (quinolone) tautomer in DMSO solution.

¹³C NMR Spectroscopy

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 159, which corresponds to its molecular weight[3].

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for distinguishing between the enol and keto tautomers. The keto form will exhibit a characteristic C=O stretching vibration, while the enol form will show an O-H stretching band. For related 4-hydroxy-1-methyl-2(1H)-quinolone, vibrational analysis has been conducted using DFT calculations to assign the observed IR bands[4].

Synthesis of this compound

The synthesis of 4-hydroxyquinolines can be achieved through several named reactions, with the Conrad-Limpach and Niementowski syntheses being prominent methods.

Conrad-Limpach Synthesis

This method involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline. The reaction is typically carried out at high temperatures, and the use of an inert solvent can improve yields.

Workflow for the Conrad-Limpach synthesis.

Reaction Mechanism: The reaction proceeds through the formation of an enamine from the aniline and β-ketoester, followed by an electrocyclic ring-closing reaction at high temperature to form the quinoline ring system.

Niementowski Quinoline Synthesis

This reaction involves the condensation of an anthranilic acid with a ketone or aldehyde to form a γ-hydroxyquinoline derivative[5]. The reaction is thought to proceed via the formation of a Schiff base followed by intramolecular condensation[5].

A Practical Laboratory-Scale Synthesis Protocol

A reported synthesis of 6-methyl-4-quinolone involves the reaction of 2-amino-5-methylacetophenone with ethyl formate in the presence of a strong base like sodium hydride[3].

Step-by-Step Methodology:

-

Dissolve 2-amino-5-methylacetophenone (0.67 mmol) in dry toluene in a reaction flask.

-

Slowly add sodium hydride (60% dispersion in oil, 2 mmol) to the solution and stir at room temperature for 30 minutes.

-

Add ethyl formate (3.3 mmol) dropwise and continue stirring at room temperature overnight.

-

After the reaction is complete, cautiously add water to the reaction mixture and stir for 5 minutes.

-

Neutralize the solution with 10% hydrochloric acid to precipitate the product.

-

Collect the precipitated crystals by filtration, wash with cold water, and dry to obtain 6-methyl-4-quinolone[3].

Reactivity and Potential Applications

The 4-hydroxyquinoline scaffold is a versatile platform for further chemical modifications. The hydroxyl group can undergo O-alkylation, and the quinolone ring can be subjected to various substitution reactions.

Biological Activities

Quinolone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor properties.

-

Antimicrobial Activity: Various quinolone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities[6][7]. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

-

Antitumor Activity: Several studies have demonstrated the cytotoxic effects of 4-quinolone derivatives against various cancer cell lines, including breast, colon, lung, and prostate cancer[8][9]. The proposed mechanisms of action include the inhibition of key enzymes involved in cell proliferation, such as protein kinases[5].

While specific biological data for this compound is limited in the public domain, its structural similarity to other biologically active quinolones suggests its potential as a lead compound for the development of new therapeutic agents.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage. It is important to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemical landscape defined by its tautomeric nature and versatile reactivity. The established synthetic routes provide a solid foundation for its preparation and derivatization. The known biological activities of the broader quinolone class highlight the potential of this compound as a scaffold for the design and discovery of new therapeutic agents. Further investigation into its specific biological profile is warranted to fully explore its potential in drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 3. This compound | 23432-40-8 [chemicalbook.com]

- 4. ajbasweb.com [ajbasweb.com]

- 5. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential antibacterial and antifungal activities of novel sulfamidophosphonate derivatives bearing the quinoline or quinolone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data for 4-Hydroxy-6-methylquinoline: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-methylquinoline, a quinoline derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Introduction: The Significance of this compound

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of biological activities and diverse applications. This compound, in particular, serves as a crucial scaffold in the synthesis of novel therapeutic agents. The strategic placement of the hydroxyl and methyl groups on the quinoline core significantly influences its electronic properties and biological interactions, making a thorough spectroscopic characterization essential for its application and further development.

The tautomeric nature of 4-hydroxyquinolines, existing in equilibrium between the enol (4-hydroxyquinoline) and keto (quinolin-4-one) forms, adds a layer of complexity to their spectroscopic analysis. Understanding this equilibrium is paramount for interpreting the data accurately.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ typically exhibits a set of well-resolved signals corresponding to the aromatic protons, the methyl group, and the exchangeable hydroxyl proton.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ (400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.7 | br s | 1H | -OH |

| 7.87 | s | 1H | H-5 |

| 7.84 | dd, J = 5.9, 7.3Hz | 1H | H-8 |

| 7.41-7.49 | m | 2H | H-2, H-7 |

| 5.99 | dd, J = 1.2, 7.3Hz | 1H | H-3 |

| 2.40 | s | 3H | -CH₃ |

Note: Data sourced from ChemicalBook[1].

Interpretation and Experimental Causality:

-

Solvent Choice: DMSO-d₆ is a common choice for quinoline derivatives due to its excellent dissolving power and its ability to slow down the exchange rate of labile protons (like -OH), often allowing for their observation in the spectrum. The broad singlet at 11.7 ppm is characteristic of a hydroxyl proton involved in hydrogen bonding, a key feature of the quinolin-4-one tautomer.

-

Aromatic Region: The signals in the aromatic region (7.41-7.87 ppm) are consistent with the substituted quinoline ring system. The singlet at 7.87 ppm is assigned to H-5, which is deshielded by the adjacent nitrogen atom and lacks ortho-coupling partners. The complex multiplet between 7.41-7.49 ppm arises from the overlapping signals of H-2 and H-7. The doublet of doublets at 7.84 ppm corresponds to H-8, showing coupling to neighboring protons.

-

Vinyl Proton: The downfield signal at 5.99 ppm is assigned to the vinyl proton H-3 of the quinolin-4-one tautomer. Its multiplicity (dd) indicates coupling to both H-2 and the nitrogen atom.

-

Methyl Group: The singlet at 2.40 ppm with an integration of 3H is unambiguously assigned to the methyl group at the C-6 position.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of high-purity DMSO-d₆. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a standard 90° pulse angle.

-

Set the acquisition time to at least 2 seconds.

-

Employ a relaxation delay of 2-5 seconds to ensure accurate integration.

-

Acquire a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as a reference.

-

Integrate all signals.

-

¹³C NMR Spectroscopy

Obtaining a definitive experimental ¹³C NMR spectrum for this compound can be challenging. However, based on data from analogous quinolone derivatives and computational predictions, the expected chemical shifts can be reliably estimated.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C-4 |

| ~145 | C-8a |

| ~138 | C-6 |

| ~132 | C-8 |

| ~125 | C-4a |

| ~123 | C-5 |

| ~118 | C-7 |

| ~115 | C-2 |

| ~109 | C-3 |

| ~21 | -CH₃ |

Note: These are predicted values based on the analysis of similar quinoline structures. Experimental verification is recommended.

Interpretation and Field Insights:

-

Carbonyl Carbon: The most downfield signal, expected around 178 ppm, is characteristic of the C-4 carbon in the quinolin-4-one tautomer, confirming the predominance of this form in solution.

-

Aromatic Carbons: The aromatic carbons of the quinoline ring are expected to resonate in the range of 115-145 ppm. The carbon bearing the methyl group (C-6) and the carbon adjacent to the nitrogen in the carbocyclic ring (C-8a) are typically found at the lower field end of this range.

-

Vinyl Carbons: The C-2 and C-3 carbons of the heterocyclic ring are expected at higher field strengths compared to the other aromatic carbons.

-

Methyl Carbon: The methyl carbon will give a characteristic signal at a high field, typically around 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorptions for the O-H, N-H, C=O, C=C, and C-H bonds.

Table 3: Expected Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₃) |

| ~1660 | Strong | C=O stretching (amide I band of quinolin-4-one) |

| 1620-1580 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1500 | Medium | C=C stretching (aromatic ring) |

Interpretation and Expert Analysis:

-

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indication of the presence of both O-H and N-H groups involved in intermolecular hydrogen bonding, which is consistent with the quinolin-4-one tautomer in the solid state.

-

The strong absorption around 1660 cm⁻¹ is a key diagnostic peak for the carbonyl group of the quinolin-4-one form.

-

The multiple bands in the 1620-1500 cm⁻¹ region are characteristic of the C=C stretching vibrations within the quinoline ring system.

-

The absorptions in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions correspond to the aromatic and aliphatic C-H stretching vibrations, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 159 | [M]⁺, Molecular Ion |

Note: Data sourced from ChemicalBook[1].

Fragmentation Pattern and Mechanistic Insights:

The fragmentation of 4-hydroxyquinolines upon electron ionization typically proceeds through characteristic pathways. For this compound, the following fragmentation is expected:

-

Loss of CO: A primary fragmentation pathway for quinolones is the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, leading to a fragment ion at m/z 131. This is a common fragmentation for cyclic ketones and lactams.

-

Loss of HCN: Subsequent fragmentation of the quinoline ring can involve the loss of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic compounds.

Experimental Protocol: Mass Spectrometry Analysis

A robust protocol for the analysis of quinoline derivatives by mass spectrometry is crucial for obtaining reliable data.

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for complex mixtures.

-

Ionization Method:

-

Electron Ionization (EI): Suitable for GC-MS, provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): Ideal for LC-MS, typically results in a prominent protonated molecule [M+H]⁺, which is then subjected to tandem mass spectrometry (MS/MS) for fragmentation analysis.

-

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurements, which can confirm the elemental composition of the parent and fragment ions.

Synthesis of this compound: The Conrad-Limpach-Knorr Reaction

A common and effective method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach-Knorr reaction. This involves the condensation of an aniline with a β-ketoester, followed by cyclization at high temperatures. For this compound, the synthesis would typically involve the reaction of p-toluidine with diethyl malonate. Understanding the synthetic route provides context for potential impurities and side products that might be observed in the spectroscopic analysis.

Visualization of Key Concepts

To aid in the understanding of the spectroscopic data and experimental workflows, the following diagrams are provided.

Molecular Structure and Atom Numbering

Caption: A streamlined workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. The combined data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry confirm the predominance of the quinolin-4-one tautomer. This in-depth guide, by integrating experimental data with field-proven insights and detailed protocols, serves as a valuable resource for scientists and researchers working with this important class of compounds. The provided methodologies ensure the acquisition of high-quality, reproducible data, which is fundamental for advancing research and development in fields where quinoline derivatives play a pivotal role.

References

-

Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781–790. [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

- Patents, G.

-

PubChem. 4-Hydroxyquinoline. [Link]

-

PubChemLite. This compound (C10H9NO). [Link]

Sources

Authored by: [Your Name/Department], Senior Application Scientist

An In-Depth Technical Guide to the Solubility of 4-Hydroxy-6-methylquinoline in Various Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry.[1][2][3][4] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to ascertain its solubility profile in a variety of common laboratory solvents. The methodologies presented herein are grounded in established principles of physical chemistry and analytical techniques, ensuring the generation of reliable and reproducible data essential for informed decision-making in the drug development pipeline.[5][6]

Introduction: The Pivotal Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility stands as a paramount hurdle. Insufficient solubility can lead to low dissolution rates, poor absorption, and ultimately, inadequate bioavailability, rendering an otherwise potent compound therapeutically ineffective.[5][6] Therefore, a thorough understanding and characterization of a compound's solubility is a non-negotiable prerequisite in early-stage drug development.[5][6]

This compound belongs to the quinoline family of heterocyclic compounds, a scaffold that is prevalent in a multitude of approved drugs and biologically active molecules.[1][2][3][4] Its structural features, including the hydroxyl group and the aromatic quinoline core, suggest the potential for a range of intermolecular interactions that will govern its solubility in different solvent systems. This guide provides the necessary tools to elucidate this critical property.

Theoretical Framework: The Principles Governing Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent molecules.[7] For this compound, the key factors influencing its solubility include:

-

Polarity: The presence of the hydroxyl group imparts polarity to the molecule, allowing for hydrogen bonding with protic solvents like water and alcohols. The quinoline ring system, while largely nonpolar, has a nitrogen atom that can also participate in hydrogen bonding.

-

Molecular Size and Shape: Larger molecules generally exhibit lower solubility due to the greater energy required to disrupt the crystal lattice.[7]

-

Ionization (pH-dependent solubility): The hydroxyl group and the quinoline nitrogen can ionize depending on the pH of the aqueous medium. This ionization significantly impacts solubility, as the charged species are generally more water-soluble.[8] Determining the pKa of these functional groups is crucial for understanding the pH-solubility profile.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8][9][10][11] It involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile, Dichloromethane, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in an orbital shaker set to a consistent agitation speed (e.g., 150-300 RPM) within a temperature-controlled environment (e.g., 25 °C or 37 °C for physiological relevance).[9][12]

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium solubility is reached.[9][12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.[9][13] This step is critical to prevent overestimation of solubility.

-

-

Quantification of Dissolved Solute:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the original solubility by multiplying the determined concentration by the dilution factor.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at λmax.

-

Dilute the filtered sample solutions appropriately and measure their absorbance at λmax.

-

Calculate the concentration and subsequently the solubility as described for the HPLC method.

-

-

Visualizing the Experimental Workflow

Caption: Experimental Workflow for Solubility Determination.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.0) | Polar Protic | [Insert Value] | [Insert Value] |

| PBS (pH 7.4) | Polar Protic | [Insert Value] | [Insert Value] |

| Ethanol | Polar Protic | [Insert Value] | [Insert Value] |

| Methanol | Polar Protic | [Insert Value] | [Insert Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Insert Value] | [Insert Value] |

| Acetonitrile | Polar Aprotic | [Insert Value] | [InsertValue] |

| Dichloromethane | Nonpolar | [Insert Value] | [Insert Value] |

| Hexane | Nonpolar | [Insert Value] | [Insert Value] |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

The results from this table will provide valuable insights into the physicochemical properties of this compound. For instance, higher solubility in polar protic solvents would confirm the importance of the hydroxyl group in solvation. Conversely, solubility in nonpolar solvents would indicate the influence of the nonpolar quinoline backbone.

Safety Precautions

When handling this compound and the various solvents, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for this compound and each solvent before commencing any experimental work.[14][15][16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive framework for the determination of the solubility of this compound. By following the detailed experimental protocol for the shake-flask method, researchers can generate accurate and reliable solubility data across a range of solvents. This information is fundamental for advancing the study of this compound in medicinal chemistry and for making informed decisions in the drug development process. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities, underscoring the importance of a solid understanding of physicochemical properties in modern pharmaceutical research.

References

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

Biorelevant.com. Describes equilibrium solubility of a drug substance. [Link]

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Source URL not available]

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [Source URL not available]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

SciELO. Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Source URL not available]

-

PubChem. 4-Hydroxy-6-methyl-2-phenylquinoline. [Link]

-

ResearchGate. Examples of 4-hydroxy and related quinolines as drug molecules. [Link]

-

PubChemLite. This compound (C10H9NO). [Link]

-

ChemRxiv. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

The Good Scents Company. 6-methyl quinoline. [Link]

-

PubChem. 6-Methylquinoline. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. youtube.com [youtube.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. quora.com [quora.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. biorelevant.com [biorelevant.com]

- 12. scielo.br [scielo.br]

- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Unlocking the Therapeutic Promise of 4-Hydroxy-6-methylquinoline Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a broad spectrum of biological activities.[1][2][3] Among these, derivatives of 4-Hydroxy-6-methylquinoline, a specific subclass of 4-quinolones, have emerged as particularly promising candidates for therapeutic development.[4][5] Their versatile structure allows for extensive modification, leading to the generation of potent agents targeting a range of diseases. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, offering field-proven insights for professionals in drug discovery and development.

Synthetic Pathways: From Precursors to Potent Derivatives

The synthesis of 4-hydroxyquinoline derivatives is well-established, with several reliable methods available to researchers. A commonly employed method is the Conrad-Limpach reaction.[4] Additionally, modified Mannich and Knoevenagel condensation reactions provide versatile routes to a variety of derivatives.[4] Other synthetic strategies involve the cyclization of chalcones and reactions starting from commercially available anilines.[6][7] The choice of synthetic route is often dictated by the desired substitutions on the quinoline core, allowing for the strategic design of molecules with specific biological targets in mind. A generalized workflow for synthesizing these derivatives often involves the initial formation of the core quinoline ring followed by functional group modifications.

Caption: Generalized workflow for the synthesis and screening of this compound derivatives.

Diverse Biological Activities: A Multi-Target Approach

This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as valuable leads for various therapeutic areas.

Anticancer Activity

The anticancer potential of quinoline derivatives is one of their most investigated properties.[8] These compounds exert their effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth.[8][9][10][11]

Mechanism of Action: A primary mode of action is the inhibition of key signaling pathways that are often hyperactivated in cancer, such as the PI3K/Akt/mTOR pathway.[2][9] By disrupting these signals, the derivatives can halt cell proliferation and survival. Furthermore, many quinoline-based compounds function as kinase inhibitors, targeting enzymes like c-Met and EGFR which are crucial for cancer progression.[12][13][14]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Cytotoxicity Data: Several derivatives have shown potent cytotoxic effects against a range of cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 20 | Colo 320 (resistant) | 4.61 | [4] |

| 13b | Colo 320 (resistant) | 4.58 | [4] |

| 20 | Colo 205 (sensitive) | 2.34 | [4] |

| 13a | Colo 205 (sensitive) | 11.86 | [4] |

| 3g | HCT116 (Colon) | Promising | [15] |

| 3j | MCF-7 (Breast) | 82.9% growth reduction | [10] |

Experimental Protocol: MTT Assay for Cell Viability This protocol is fundamental for assessing the cytotoxic effects of newly synthesized compounds.[9]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Antimicrobial Activity

The quinoline core is a well-known pharmacophore in antimicrobial agents. Derivatives of this compound have demonstrated activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[6][7][16][17] This makes them attractive scaffolds for developing new anti-infective drugs to combat antimicrobial resistance.[16]

Antimicrobial Spectrum: Studies have shown that specific derivatives are potent against clinically relevant strains.

| Derivative Type | Target Organism | MIC (µg/mL) | Reference |

| Quinoline-pyrazole hybrid | Aspergillus fumigatus | 0.98 | [16] |

| Quinoline-pyrazole hybrid | Candida albicans | 0.49 | [16] |

| Quinoline-pyrazole hybrid | Staphylococcus aureus | 1.95 | [16] |

| Quinoline-pyrazole hybrid | Escherichia coli | 0.49 | [16] |

| Indole-substituted quinoline | P. aeruginosa | 10 ± 1.5 | [18] |

| Indole-substituted quinoline | S. aureus (MRSA) | 20 ± 3.3 | [18] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) corresponding to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add the prepared microbial suspension to each well. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are underlying factors in many diseases. Some 4-hydroxyquinoline derivatives have shown significant anti-inflammatory and antioxidant properties.[19]

Mechanism of Action: These derivatives can reduce inflammation by inhibiting enzymes like cyclooxygenase-2 (COX-2).[20] Their antioxidant effects are attributed to their ability to scavenge free radicals and reduce oxidative stress markers, such as 8-isoprostane.[19] This activity is often linked to the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[19][21]

Caption: Modulation of the NF-κB inflammatory pathway by antioxidant quinoline derivatives.

One study demonstrated that a synthetic quinoline derivative was about five times more potent than diclofenac in reducing xylene-induced ear edema in mice, a common model for acute inflammation.[20]

Neuroprotective Properties

The antioxidant capabilities of certain quinoline derivatives extend to neuroprotection, showing promise for treating neurodegenerative diseases like Parkinson's and conditions such as cerebral ischemia/reperfusion.[19][22][23]

Mechanism of Action: The primary neuroprotective mechanism involves mitigating oxidative stress, which is a key contributor to neuronal damage.[22][23] Compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) have been shown to reduce oxidative stress, inhibit inflammation and apoptosis in neurons, and enhance the body's own antioxidant defense systems.[24][25] In animal models of Parkinson's disease, HTHQ administration led to a significant decrease in oxidative stress markers and improved motor coordination.[19][24]

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for designing more effective drugs. For 4-hydroxyquinoline derivatives, specific substitutions on the quinoline ring significantly influence their potency and selectivity.

-

C-7 Position: The presence of a chloro group at the C-7 position is often optimal for antimalarial activity.[26]

-

C-4 Position: A dialkylaminoalkyl side chain at the C-4 position is important for activity. Substituting a hydroxyl group on one of the ethyl groups of the tertiary amine can reduce toxicity.[26]

-

C-3 and C-6 Positions: Modifications at these positions can be critical for anticancer and antimicrobial effects. For instance, inserting an arylidene-semicarbazone moiety at the C-6 position has yielded compounds with high antiproliferative activity.[27] Similarly, substitutions at C-6 appear essential for increasing anti-mycobacterial effects.[17]

Conclusion and Future Outlook

This compound derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy across anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications underscores their therapeutic potential. The core scaffold is synthetically accessible and amenable to extensive modification, allowing for the fine-tuning of biological activity.

Future research should focus on optimizing lead compounds to improve their pharmacological profiles, including bioavailability and target selectivity.[8] Exploring novel targets and leveraging advanced drug design techniques will be crucial.[13] Furthermore, investigating the use of these derivatives in combination therapies could open new avenues for treating complex diseases like cancer and multidrug-resistant infections.[13] The continued exploration of this chemical space is poised to deliver the next generation of innovative therapeutics.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]

- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 7. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 15. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids | MDPI [mdpi.com]

- 18. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cris.bgu.ac.il [cris.bgu.ac.il]

- 23. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pharmacy180.com [pharmacy180.com]

- 27. mdpi.com [mdpi.com]

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties.[1] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern, sustainable approaches. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.

The Dawn of Quinoline: Discovery and Structural Elucidation

The story of quinoline begins in the early 19th century with the exploration of coal tar, a byproduct of coal distillation. In 1834, German chemist Friedlieb Ferdinand Runge isolated a yellow-colored substance from this complex mixture, which he named "chinolin," later known as quinoline.[2] This marked one of the first instances of quinoline being identified as a distinct chemical entity.[2]

For several decades, the precise structure of quinoline remained a puzzle. It was the renowned chemist August Kekulé who, in 1869, proposed the now-accepted structure of a benzene ring fused to a pyridine ring.[2] This breakthrough provided the theoretical framework necessary to understand its chemical properties and paved the way for the development of synthetic routes.

The Classical Era: Foundational Syntheses of the Quinoline Core

The late 19th century witnessed a flurry of discoveries that laid the groundwork for quinoline chemistry. These classical named reactions, born out of the burgeoning fields of dye chemistry and natural product synthesis, remain fundamental to the construction of the quinoline core.[3][4]

The Skraup Synthesis (1880)

Discovered by Czech chemist Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself.[1][5] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene.[1][5][6]

Causality Behind Experimental Choices: The use of concentrated sulfuric acid serves to dehydrate the glycerol to acrolein, the key electrophile. Nitrobenzene acts as an oxidizing agent to aromatize the dihydroquinoline intermediate, and ferrous sulfate is often added to moderate the highly exothermic reaction.[5][7]

Experimental Protocol: Skraup Synthesis of Quinoline [1]

-

Materials: Aniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent), Ferrous sulfate (optional).

-

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

-

Add ferrous sulfate to moderate the reaction.

-

Slowly add nitrobenzene to the mixture.

-

Heat the mixture cautiously. The reaction is highly exothermic and may require cooling.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

-

After cooling, dilute the mixture with water and neutralize with sodium hydroxide.

-

Isolate the quinoline by steam distillation.

-

Purify the crude quinoline by distillation.

-

Mechanism of the Skraup Synthesis

Caption: Key steps in the Skraup synthesis of quinoline.

The Doebner-von Miller Reaction (1881)

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[8][9] This reaction is also known as the Skraup-Doebner-von Miller quinoline synthesis.[8] The reaction is typically catalyzed by Lewis or Brønsted acids.[8]

Trustworthiness of the Protocol: The in situ generation of the α,β-unsaturated carbonyl compound from two carbonyl compounds (the Beyer method) provides a self-validating system where the reactive intermediate is consumed as it is formed, often leading to cleaner reactions.[8]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline [10]

-

Materials: Aniline, Hydrochloric acid, Acetaldehyde, Zinc chloride.

-

Procedure:

-

Prepare a solution of aniline hydrochloride by dissolving aniline in hydrochloric acid.

-

Cool the solution in an ice bath.

-

Slowly add acetaldehyde to the stirred solution. The acetaldehyde undergoes an in situ aldol condensation to form crotonaldehyde.

-

After the addition is complete, add anhydrous zinc chloride.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture and neutralize with a slurry of calcium hydroxide.

-

Isolate the 2-methylquinoline by steam distillation.

-

Purify by vacuum distillation.

-

Mechanism of the Doebner-von Miller Reaction

Caption: Generalized mechanism of the Doebner-von Miller reaction.

The Combes Quinoline Synthesis (1888)

First reported by A. Combes, this method involves the acid-catalyzed condensation of anilines with β-diketones to form 2,4-disubstituted quinolines.[11][12] The reaction proceeds through an intermediate Schiff base followed by ring closure.[12]

Expertise in Action: The choice of acid catalyst is crucial. While sulfuric acid is common, a mixture of polyphosphoric acid (PPA) and an alcohol can form a more effective polyphosphoric ester (PPE) catalyst for dehydration.[12]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline [7]

-

Materials: Aniline, Acetylacetone (a β-diketone), Concentrated Sulfuric Acid.

-

Procedure:

-

Carefully add concentrated sulfuric acid to a stirred mixture of aniline and acetylacetone at a low temperature.

-

After the initial exothermic reaction, heat the mixture to the specified temperature for several hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4-dimethylquinoline.

-

Mechanism of the Combes Synthesis

Caption: Reaction pathway for the Combes quinoline synthesis.

The Conrad-Limpach-Knorr Synthesis (1887)

This synthesis provides a route to 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) from the reaction of anilines with β-ketoesters.[13][14] The regioselectivity is temperature-dependent. At lower temperatures (kinetic control), the aniline attacks the keto group, leading to the 4-quinolone.[13][14] At higher temperatures (thermodynamic control), the aniline attacks the ester group, yielding the 2-quinolone (Knorr variation).[14]

Authoritative Grounding: The thermal condensation of an arylamine with a β-ketoester to form a 4-hydroxyquinoline via a Schiff base is the essence of the Conrad-Limpach synthesis.[15]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline [15]

-

Materials: Aniline, Ethyl acetoacetate, Dowtherm A (or other high-boiling solvent).

-

Procedure (for 4-quinolone):

-

Mix aniline and ethyl acetoacetate with a catalytic amount of acid (e.g., acetic acid) at room temperature.

-

Stir for several hours to form the enamine intermediate.

-

Remove the water formed during the reaction.

-

Add the enamine to a preheated high-boiling solvent (e.g., Dowtherm A) at approximately 250 °C.

-

Maintain the temperature for a short period to effect cyclization.

-

Cool the mixture, and the product will precipitate.

-

Collect the solid by filtration and wash with a suitable solvent.

-

Recrystallize to purify the 4-hydroxy-2-methylquinoline.

-

Regioselectivity in Conrad-Limpach-Knorr Synthesis

Caption: The two plausible mechanistic pathways of the Friedländer synthesis.

Modern Synthetic Strategies: An Era of Innovation

While the classical methods are robust, they often require harsh conditions. Modern organic synthesis has introduced milder and more efficient approaches. [16][17] Key Developments:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in classical syntheses like the Friedländer and Skraup reactions. [17][18]* Catalytic C-H Activation: Transition-metal-catalyzed C-H bond activation and heteroannulation reactions have emerged as powerful tools for constructing the quinoline scaffold. [17]* Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the one-pot synthesis of complex quinolines from simple starting materials, enhancing efficiency and reducing waste. [4]* Green Chemistry Approaches: The use of environmentally benign solvents like water and ionic liquids, as well as solid acid catalysts, aligns with the principles of sustainable chemistry. [6][17]

The Significance of the Quinoline Scaffold in Drug Development

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. [19][20] Table 1: Prominent Quinoline-Based Drugs and Their Applications

| Drug | Therapeutic Class | Application |

| Chloroquine/Hydroxychloroquine | Antimalarial, Anti-inflammatory | Treatment of malaria, rheumatoid arthritis, and lupus. [2][19] |

| Quinine | Antimalarial | Treatment of severe malaria. [21] |

| Ciprofloxacin | Antibiotic (Fluoroquinolone) | Treatment of various bacterial infections. [21] |

| Bedaquiline | Antitubercular | Treatment of multidrug-resistant tuberculosis. [21] |

| Quinapril | Antihypertensive (ACE inhibitor) | Treatment of high blood pressure and heart failure. [19][22] |

| Camptothecin/Topotecan | Anticancer | Chemotherapy agents. [21] |

| Singulair (Montelukast) | Anti-asthmatic | Maintenance treatment of asthma. [22] |

The diverse biological activities of quinoline derivatives, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties, continue to drive research into novel quinoline-based therapeutics. [20][23]

Conclusion

From its serendipitous discovery in coal tar to its central role in modern drug development, the journey of quinoline is a testament to the power of organic synthesis. The classical synthetic methods, developed over a century ago, provided the foundational understanding for constructing this vital heterocyclic system. Today, these methods are complemented by innovative strategies that offer greater efficiency, versatility, and sustainability. The enduring legacy of quinoline lies in its adaptability, which continues to inspire the development of new medicines and materials that impact human health and technology.

References

-

Friedländer synthesis. In: Wikipedia. Accessed January 5, 2026. [Link]

-

Friedlander quinoline synthesis. Química Organica.org. Accessed January 5, 2026. [Link]

-

Combes Quinoline Synthesis. Organic Reactions. Accessed January 5, 2026. [Link]

- Thakur GS, Gupta AK, Jain SK. Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. 2024.

-

Synthesis of quinoline derivatives and its applications. Slideshare. Published October 2, 2021. Accessed January 5, 2026. [Link]

-

What is the history of the discovery of quinoline? BIOSYNCE. Published October 17, 2025. Accessed January 5, 2026. [Link]

-

Combes quinoline synthesis. In: Wikipedia. Accessed January 5, 2026. [Link]

- Denmark SE, Venkatraman S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. J Org Chem. 2006;71(4):1668-1676.

-

Synthesis of Quinoline and derivatives. Accessed January 5, 2026. [Link]

- Denmark SE, Venkatraman S. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. J Org Chem. 2006;71(4):1668-1676.

-

Skraup reaction. In: Wikipedia. Accessed January 5, 2026. [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Accessed January 5, 2026. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Accessed January 5, 2026. [Link]

-

The Friedländer Synthesis of Quinolines. Organic Reactions. Accessed January 5, 2026. [Link]

-

Quinoline Synthesis. Scribd. Accessed January 5, 2026. [Link]

-

Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 5, 2026. [Link]

-

Doebner–Miller reaction. In: Wikipedia. Accessed January 5, 2026. [Link]

-

The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 5, 2026. [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Accessed January 5, 2026. [Link]

-

Doebner-Miller Reaction. SynArchive. Accessed January 5, 2026. [Link]

-

What new applications of quinoline are being explored? BIOSYNCE. Published August 18, 2025. Accessed January 5, 2026. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Accessed January 5, 2026. [Link]

- Ramann GA, Cowen BJ. Recent Advances in Metal-Free Quinoline Synthesis. Molecules. 2016;21(8):986.

-

Quinoline. In: Wikipedia. Accessed January 5, 2026. [Link]

- Discovery of quinolines as selective glucocorticoid receptor agonists. Bioorg Med Chem Lett. 2010;20(19):5835-5838.

-

Combes Quinoline Synthesis PDF. Scribd. Accessed January 5, 2026. [Link]

-

Doebner-Miller reaction and applications. Slideshare. Published October 2, 2021. Accessed January 5, 2026. [Link]

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Adv. 2022;12(45):29283-29307.

- A Brief History of Quinoline as Antimalarial Agents. Int J Pharm Sci Rev Res. 2014;24(2):123-131.

-

Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. Published August 25, 2021. Accessed January 5, 2026. [Link]

- Conrad-Limpach Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005:503-505.

-

Conrad–Limpach synthesis. In: Wikipedia. Accessed January 5, 2026. [Link]

-

Conrad-limpach-knorr synthesis of Quinolone. YouTube. Published July 28, 2019. Accessed January 5, 2026. [Link]

- THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS. J Org Chem. 1946;11(2):124-139.

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynce.com [biosynce.com]

- 3. organicreactions.org [organicreactions.org]

- 4. nbinno.com [nbinno.com]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. iipseries.org [iipseries.org]

- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. benchchem.com [benchchem.com]

- 11. Combes Quinoline Synthesis [drugfuture.com]

- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 13. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 14. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 15. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. du.edu.eg [du.edu.eg]

- 17. mdpi.com [mdpi.com]

- 18. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 21. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 23. Discovery of quinolines as selective glucocorticoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 4-hydroxyquinoline systems

An In-Depth Technical Guide to Tautomerism in 4-Hydroxyquinoline Systems

Abstract

The 4-hydroxyquinoline core, and its tautomeric counterpart, the quinolin-4(1H)-one, represent a privileged scaffold in medicinal chemistry and materials science.[1][2][3] This bicyclic N-heteroaromatic system is central to a vast array of pharmacologically active agents, most notably the quinolone class of antibiotics, which have been mainstays in treating bacterial infections for decades.[1][4][5][6] The biological activity, physicochemical properties, and synthetic accessibility of these compounds are intrinsically governed by a fascinating and often delicate prototropic tautomeric equilibrium. Understanding, predicting, and controlling this equilibrium is therefore a critical objective for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the fundamental principles of 4-hydroxyquinoline tautomerism, the analytical methodologies used to probe it, and its profound implications for molecular design and function.

The Fundamental Equilibrium: Enol vs. Keto

The core concept of tautomerism in this system is the equilibrium between two primary forms: the aromatic 4-hydroxyquinoline (the "enol" or "lactim" form) and the non-aromatic quinolin-4(1H)-one (the "keto" or "lactam" form). This is a prototropic tautomerism, involving the migration of a proton between the oxygen at the 4-position and the ring nitrogen at the 1-position.

While both forms can exist, numerous spectroscopic and crystallographic studies have established that for the parent compound and many derivatives, the equilibrium overwhelmingly favors the keto (quinolin-4(1H)-one) form in the solid state and in most polar solutions.[7][8] This preference is a result of the greater stability of the amide group in the keto tautomer compared to the iminol group in the enol form.

Caption: The fundamental keto-enol tautomeric equilibrium in the 4-hydroxyquinoline system.

Critical Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium is not static; it is a dynamic process influenced by a delicate interplay of intramolecular and intermolecular forces. For the medicinal chemist, manipulating these factors is key to tuning a molecule's properties.

Solvent Effects

The choice of solvent can dramatically shift the tautomeric equilibrium by differentially solvating and stabilizing one tautomer over the other.[9]

-

Polar Solvents (e.g., Water, DMSO): These solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar keto tautomer.[7][10] In aqueous solutions, the keto form is the major tautomeric structure for both the ground and excited states of 4-hydroxyquinoline.[8]

-

Non-Polar Solvents (e.g., Benzene, Chloroform): In these environments, the less polar enol form can become more populated, although the keto form often remains dominant.

-

Causality: The keto form possesses a larger dipole moment due to the polarized C=O and N-H bonds. Polar solvents stabilize this larger dipole more effectively. Furthermore, protic solvents can engage in hydrogen bonding with both the carbonyl oxygen (as an acceptor) and the N-H proton (as a donor) of the keto form, further shifting the equilibrium in its favor.

Substituent Effects & Intramolecular Hydrogen Bonding

The electronic nature and position of substituents on the quinoline ring are powerful tools for controlling tautomerism.[11] The most significant influence is often the potential for intramolecular hydrogen bonding.

-

Hydrogen Bond Acceptors at C3: A substituent at the 3-position capable of accepting a hydrogen bond (e.g., an ester carbonyl) can form a stable six-membered ring with the hydroxyl group of the enol form . This intramolecular interaction strongly stabilizes the enol tautomer, shifting the equilibrium in its favor.[12][13]

-

Hydrogen Bond Acceptors at C2 or C8: Conversely, a hydrogen bond acceptor at the 2- or 8-position can stabilize the keto form . For example, a substituent at C2 can form an intramolecular hydrogen bond with the N-H proton of the quinolin-4(1H)-one, locking the equilibrium towards the keto side.[12]

The experimental assignments of these substituent-driven shifts have been consistently corroborated by Density Functional Theory (DFT) calculations.[12]

Analytical Characterization: A Multi-Technique Approach

Elucidating the predominant tautomeric form and quantifying the equilibrium ratio requires a synergistic approach, combining spectroscopic, crystallographic, and computational methods. No single technique provides a complete picture, and understanding the causality behind the choice of method is crucial for robust characterization.

Caption: A validated workflow for the comprehensive analysis of tautomeric equilibrium.

Spectroscopic & Crystallographic Evidence

The distinct structural features of the keto and enol tautomers give rise to unique spectroscopic signatures.

| Spectroscopic Technique | Keto Form (Quinolin-4(1H)-one) Signature | Enol Form (4-Hydroxyquinoline) Signature |

| ¹³C NMR | Characteristic C4 carbonyl signal at ~175-180 ppm.[7] | C4 signal appears further upfield, characteristic of a carbon bearing a hydroxyl group (~160-165 ppm). |

| ¹H NMR | Presence of a broad N-H proton signal (concentration and solvent dependent). Protons on the nitrogen-containing ring show aliphatic/olefinic character.[7] | Presence of a phenolic O-H proton signal. Protons on the nitrogen-containing ring show aromatic character. |

| IR Spectroscopy | Strong C=O stretching vibration (~1620-1680 cm⁻¹). N-H stretching vibration (~3200-3400 cm⁻¹). Absence of a broad O-H band.[7][12] | Broad O-H stretching vibration (~3000-3600 cm⁻¹). Absence of a strong C=O band. C=N stretching may be observed. |

| UV-Vis Spectroscopy | Absorption spectrum reflects the non-aromatic nature of the pyridinone ring.[8] | Absorption spectrum reflects the fully aromatic nature of the quinoline system.[8] |

| X-Ray Crystallography | Unambiguously shows the C=O double bond and the proton located on the N1 atom in the solid state.[7][12] | Unambiguously shows the C-O single bond and the proton located on the oxygen atom. |

Protocol: NMR-Based Determination of Tautomeric Ratio

This protocol describes a self-validating system for determining the tautomeric ratio in solution, a common requirement in drug discovery projects.

Objective: To quantify the keto:enol ratio of a substituted 4-hydroxyquinoline in a given deuterated solvent.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the test compound.

-

Dissolve the compound in 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

-

Causality: The choice of solvent is the primary variable being tested. Using solvents with different polarities is essential to probe the equilibrium shift.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (d1) to allow for full relaxation of all protons, which is critical for accurate integration. A d1 of 5 times the longest T1 is recommended.

-

Self-Validation: Running a preliminary experiment to determine T1 values for the key protons ensures quantitative accuracy.

-

-

Spectral Analysis & Integration:

-

Carefully phase and baseline-correct the spectrum.

-

Identify unique, well-resolved proton signals that are characteristic of the keto form and the enol form. For example, a specific aromatic proton signal that is significantly shifted between the two tautomers.

-

Integrate the area of the chosen signal for the keto form (I_keto) and the corresponding signal for the enol form (I_enol).

-

-

Calculation of Tautomeric Ratio:

-

The molar ratio is directly proportional to the integral ratio.

-

Ratio (Keto:Enol) = I_keto / I_enol

-

Percent Keto = [I_keto / (I_keto + I_enol)] * 100

-

Trustworthiness: The protocol relies on direct, quantifiable evidence from the primary NMR data. Repeating the integration on multiple distinct pairs of signals, if available, validates the result.

-

-

Confirmatory ¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The presence and chemical shift of the C4 carbon (carbonyl vs. hydroxyl-bearing) provides definitive qualitative confirmation of the predominant tautomer identified by ¹H NMR.

-

Implications in Drug Design and Development

The tautomeric state of a 4-hydroxyquinoline derivative is not an academic curiosity; it is a critical determinant of its biological function.[14]

Pharmacological Activity and Target Binding

The specific three-dimensional arrangement of hydrogen bond donors and acceptors is paramount for molecular recognition at a biological target's active site.

-

Quinolone Antibiotics: The activity of fluoroquinolones against bacterial DNA gyrase and topoisomerase IV is critically dependent on the keto tautomer . The N1-H group acts as a hydrogen bond donor, and the C4-carbonyl oxygen acts as a hydrogen bond acceptor, both of which are essential for binding to the enzyme-DNA complex.[6][15] The enol form lacks these specific interactions and would be inactive.

-

Antimalarial Agents: In certain quinolone 3-esters with antimalarial activity, docking studies have similarly established that the 4-oxo and N-H groups of the keto form are key to interactions with the target protein complex.[15][16] Preserving the 4-oxoquinoline structure is therefore a primary objective in the design of these agents.[15]

Caption: Impact of tautomerism on drug-target binding and pharmacological activity.